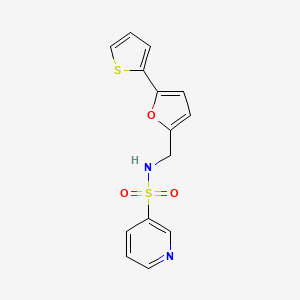

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide, also known as TFPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide and its derivatives have been evaluated for their effectiveness in corrosion inhibition, particularly for mild steel in sulfuric acid medium. Studies have shown that compounds like 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) exhibit significant inhibition efficiency, which increases with the concentration of the inhibitor but decreases with a rise in temperature. The mechanism involves mixed-type inhibition and the formation of a protective film on the metal surface, following the Langmuir adsorption isotherm. Techniques such as weight loss studies, electrochemical methods, Fourier transform infrared spectroscopy, and Ultraviolet–visible absorption spectral analysis confirm these findings (Sappani & Karthikeyan, 2014).

Antiproliferative Agents

The compound's structure has been the basis for synthesizing new derivatives with potential antiproliferative activities against various cancer cell lines. Research involving the synthesis of novel N,N-dimethylbenzenesulfonamide derivatives, including those with pyridine and thiophene moieties, has shown promising results. These derivatives were tested against the human breast cancer cell line MCF-7, with several compounds exhibiting higher antiproliferative activity than the standard drug doxorubicin. Molecular docking studies further support these findings, indicating potential mechanisms of action against cancer cells (Bashandy et al., 2014).

Aromatic Sulfide Synthesis

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pyridine-3-sulfonamide derivatives have also been utilized in the synthesis of aromatic sulfides through palladium-catalyzed cross-coupling reactions. This innovative approach employs Na2S2O3 as a sulfurating agent, enabling the efficient production of aromatic thioethers. The methodology is notable for its broad applicability to various aromatic and heteroaromatic compounds, including pyridine, furan, and thiophene, and offers an environmentally friendly alternative to traditional sulfide synthesis methods (Qiao, Wei, & Jiang, 2014).

Propiedades

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZNUYGIAVOPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)

![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)

![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)

![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)

![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)